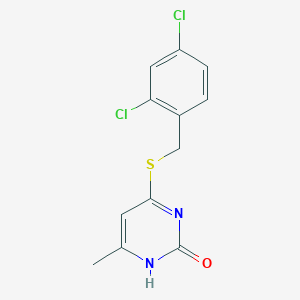

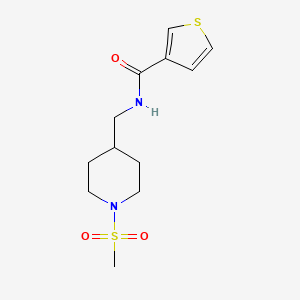

![molecular formula C9H17NO B2545876 7-甲基-7-氮杂螺[3.5]壬烷-2-醇 CAS No. 2306277-28-9](/img/structure/B2545876.png)

7-甲基-7-氮杂螺[3.5]壬烷-2-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related azaspiro compounds involves various strategies. For instance, the paper titled "EFFICIENT STEREOSELECTIVE SYNTHESIS OF rel-(6S,7S,8S)-7-BUTYL-8-HYDROXY-1-AZASPIRO[5.5]UNDECAN-2-ONE, A KEY INTERMEDIATE FOR PERHYDROHISTRIONICOTOXIN, AND ITS rel-(6R) ISOMER" describes a stereoselective synthesis using 3-t-butyldimethylsilyloxy-1-cyclohexenyl methyl ketone as a starting material . This indicates that the synthesis of azaspiro compounds can be highly stereoselective and may involve the use of silyl-protected intermediates.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by the presence of a spirocyclic framework, which includes a nitrogen atom as part of the ring system. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The synthesis of stereoisomers, as mentioned in the paper on the synthesis of a key intermediate for perhydrohistrionicotoxin, highlights the importance of controlling the configuration of the stereocenters in these molecules .

Chemical Reactions Analysis

Azaspiro compounds can undergo various chemical reactions. For example, the paper on the synthesis of 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates describes a cascade transformation under catalytic hydrogenation conditions, suggesting that azaspiro compounds can participate in reactions involving N-O bond cleavage and imine formation . Additionally, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to produce new diazaspiro derivatives indicates that these compounds can react with primary amines and formaldehyde .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-Methyl-7-azaspiro[3.5]nonan-2-ol are not directly discussed, the properties of similar azaspiro compounds can be inferred. These compounds are likely to have distinct spectroscopic characteristics, as suggested by the paper on the synthesis and properties of 3-thia-9-azabicyclo[3.3.1]nonan-7-one, which reports on spectral properties . The pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes also provides insight into the biological properties of azaspiro compounds, with some showing potential as dopamine agonists .

科学研究应用

新型抗菌剂

研究已经导致了与7-甲基-7-氮杂螺[3.5]壬烷-2-醇结构相关的新化合物的设计、合成和评价,展示了对呼吸道病原体具有强效抗菌活性。这些研究已经产生了对多种革兰氏阳性和阴性细菌,包括多药耐药和喹诺酮耐药菌株,具有显著体外和体内活性的化合物,为呼吸道感染的治疗开辟了一个有希望的途径 (Odagiri et al., 2013)。

抗病毒药物开发

7-甲基-7-氮杂螺[3.5]壬烷-2-醇衍生物的结构框架已被用于抗病毒药物的开发。一系列衍生物已被合成并评估其对人类冠状病毒和流感病毒的功效。这些研究已经确定了抑制人类冠状病毒229E复制的化合物,突显了这一框架用于开发新抗病毒药物的潜力 (Apaydın等,2019)。

生物碱的对映选择性合成

对天然存在的生物碱进行对映选择性合成的研究已经利用了与7-甲基-7-氮杂螺[3.5]壬烷-2-醇相关的化合物。这些合成已经实现了高总产率,并在开发用于高效生产复杂天然产物的新方法方面发挥了重要作用,为有机合成中螺环化合物的多功能性和实用性提供了见解 (Pandey等,2011)。

抗肿瘤和抗血管生成作用

研究已经探索了与7-甲基-7-氮杂螺[3.5]壬烷-2-醇密切相关的氮杂螺双环咪唑啉衍生物的抗肿瘤和抗血管生成作用。这些化合物已经显示出对各种癌细胞系,包括人类卵巢和小鼠骨肉瘤细胞,具有显著的抗增殖活性。此外,它们已经表现出抑制小鼠内皮细胞管形成和下调VEGF分泌的能力,表明它们作为抗肿瘤药物的潜力 (Basappa et al., 2009)。

安全和危害

属性

IUPAC Name |

7-methyl-7-azaspiro[3.5]nonan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-4-2-9(3-5-10)6-8(11)7-9/h8,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXSUHZVUUODFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)CC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-7-azaspiro[3.5]nonan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)

![Methyl 3-(3-fluorophenyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B2545800.png)

amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)

![[5-(3-Chlorophenyl)-7-{[(4-ethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2545806.png)

![N-[5-(Dimethylsulfamoyl)-2,3-dimethylphenyl]prop-2-enamide](/img/structure/B2545810.png)

![2-{[(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]methylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2545811.png)